

Demeton-S-methyl: A Technical Guide to its Acute and Chronic Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demeton-S-methyl*

Cat. No.: B133067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl is an organophosphate insecticide and acaricide, recognized for its systemic and contact activity against a range of agricultural pests.^{[1][2]} As with other compounds in its class, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.^{[1][2]} This document provides a comprehensive overview of the acute and chronic toxicity of **Demeton-S-methyl**, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and toxicological pathways. This information is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Acute Toxicity Data

The acute toxicity of **Demeton-S-methyl** has been evaluated through various routes of exposure in several animal models. The median lethal dose (LD50) and median lethal concentration (LC50) values are summarized in the tables below.

Oral Toxicity

Species	Sex	LD50 (mg/kg bw)	Reference
Rat	Male & Female	30	[3]
Rat	-	33-129	[4]
Rat	-	~60	[1]
Guinea Pig	Male	110	[1]

Dermal Toxicity

Species	Sex	LD50 (mg/kg bw)	Reference
Rat	-	~85	[1]

Inhalation Toxicity

Species	Sex	LC50 (mg/m ³)	Exposure Duration	Reference
Rat	-	500	4 hours	[3]
Rat	Male	310	4 hours	[4]
Rat	Female	210	4 hours	[4]

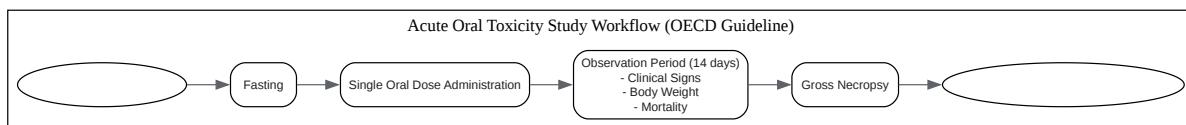
Chronic Toxicity Data

Chronic exposure to **Demeton-S-methyl** has been studied to determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.[5] These values are crucial for establishing acceptable daily intake (ADI) levels for human exposure.[6]

Species	Study Duration	NOAEL	Effects Observed at Higher Doses	Reference
Rat	2 years	2 ppm in diet	Cholinesterase depression	[7]
Dog	1 year	1 ppm in diet	Cholinesterase depression	[8]
Dog, Mouse, Rat	-	1 mg/kg diet (equivalent to 0.036-0.24 mg/kg bw/day)	-	[4]

The Acceptable Daily Intake (ADI) for the group of compounds including **Demeton-S-methyl**, oxydemeton-methyl, and **demeton-S-methyl** sulfone has been recommended as 0.0003 mg/kg body weight.[4]

Experimental Protocols


The toxicity studies for **Demeton-S-methyl** have generally followed internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

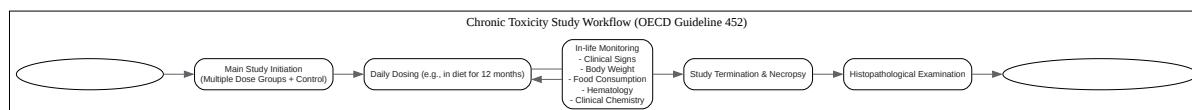
Acute Oral Toxicity (Based on OECD Guideline 401/420/423/425)

The objective of an acute oral toxicity study is to determine the short-term toxic effects of a single oral dose of a substance.[9][10]

- **Test Animals:** Typically, young adult rats of a commonly used laboratory strain are employed. [9] Animals are acclimatized to laboratory conditions for at least five days prior to the study.
- **Housing and Feeding:** Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle.[11] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after administration of the test substance.[12]

- Dose Administration: The test substance is typically administered by gavage using a stomach tube.[12] The volume administered is generally kept to a minimum.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after administration.[12][13]
- Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals (including those that died during the study).[9]

[Click to download full resolution via product page](#)

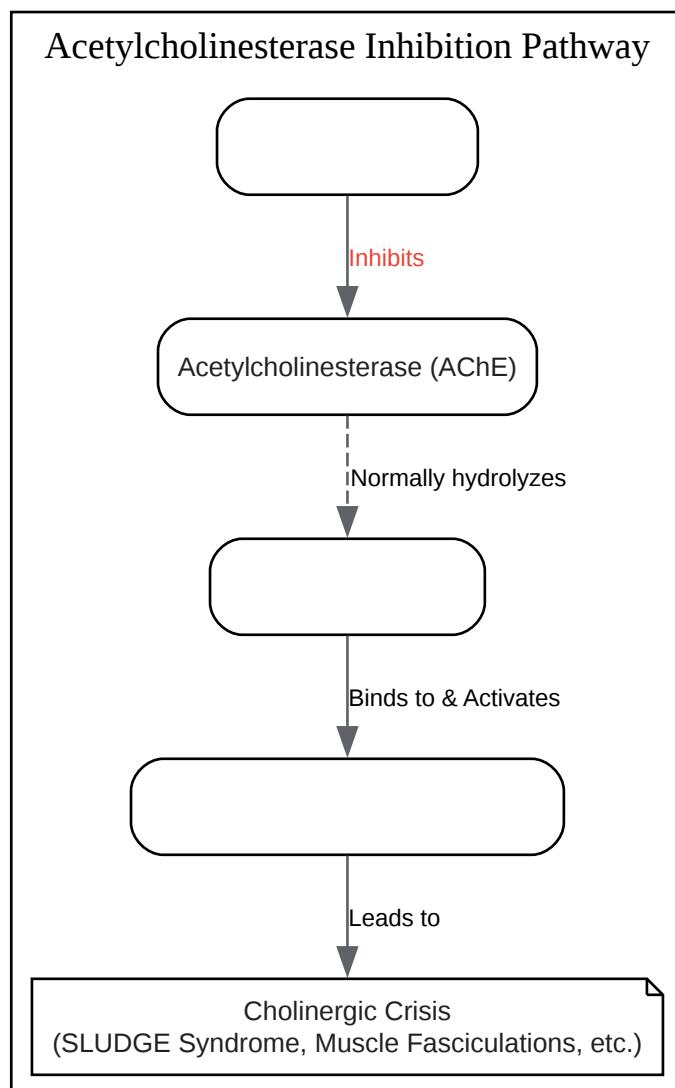

Acute Oral Toxicity Study Workflow

Chronic Toxicity (Based on OECD Guideline 452)

Chronic toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure.[3][14]

- Test Animals: The rat is the preferred rodent species for chronic toxicity studies.[15] Both sexes are used, with at least 20 animals per sex per group.[3][15]
- Dose Administration: The test substance is administered daily, typically mixed in the diet, for a period of at least 12 months.[3][14] At least three dose levels are used, along with a control group.[3][15]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[16] Hematological and clinical chemistry parameters are evaluated at regular intervals.[3]

- Pathology: At the end of the study, all animals are subjected to a full necropsy, including organ weight measurements and histopathological examination of tissues.[3][15]

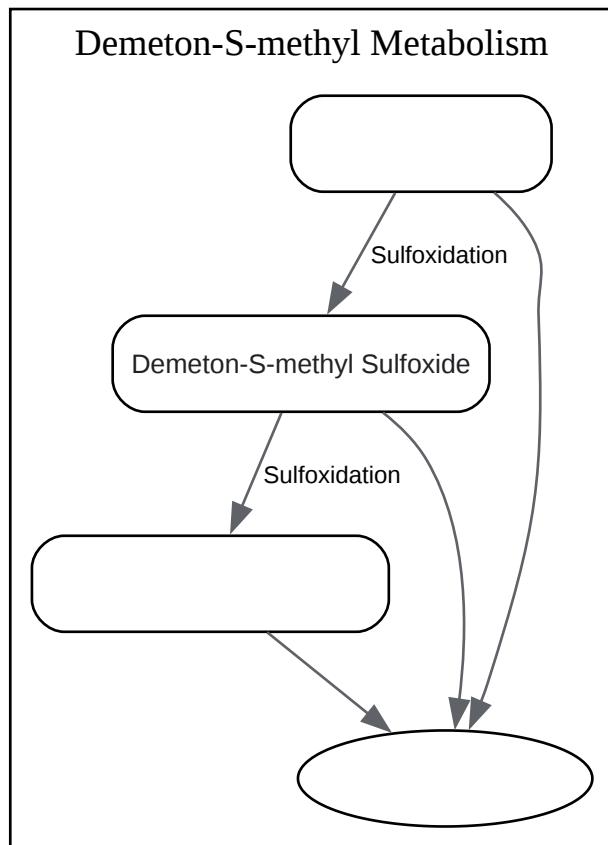


[Click to download full resolution via product page](#)

Chronic Toxicity Study Workflow

Mechanism of Toxicity and Signaling Pathway

The primary mechanism of **Demeton-S-methyl** toxicity is the inhibition of acetylcholinesterase (AChE).[1][2] This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[17] This overstimulation is responsible for the clinical signs of poisoning, often referred to as a "cholinergic crisis".[17][18][19]



[Click to download full resolution via product page](#)

Acetylcholinesterase Inhibition Pathway

Metabolism

In mammals, **Demeton-S-methyl** is metabolized primarily through two pathways: sulfoxidation and demethylation. The thioether sulfur is oxidized to form **Demeton-S-methyl** sulfoxide, which can be further oxidized to **Demeton-S-methyl** sulfone.^[4] These metabolites are also cholinesterase inhibitors.^[7] The compound and its metabolites are primarily excreted in the urine.^[4]

[Click to download full resolution via product page](#)

Demeton-S-methyl Metabolism

Conclusion

The data presented in this guide highlight that **Demeton-S-methyl** is a highly toxic compound, particularly through acute exposure. Its primary mechanism of toxicity is well-understood and characteristic of organophosphate insecticides. The chronic toxicity data have been instrumental in establishing regulatory limits to protect human health. The experimental protocols, based on OECD guidelines, provide a standardized framework for assessing the toxicity of such chemicals. This comprehensive overview serves as a valuable resource for professionals in the fields of toxicology, pharmacology, and chemical safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
- 2. Demeton-S-methyl [sitem.herts.ac.uk]
- 3. oecd.org [oecd.org]
- 4. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 5. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 6. Toxicity testing and derivation of the ADI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 8. 790. Demeton-S-Methyl and Related Compounds (Pesticide residues in food: 1989 evaluations Part II Toxicology) [inchem.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. :: Environmental Analysis Health and Toxicology [eaht.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. oecd.org [oecd.org]
- 15. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 16. ecetoc.org [ecetoc.org]
- 17. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 19. Cholinergic Crisis | PPTX [slideshare.net]
- To cite this document: BenchChem. [Demeton-S-methyl: A Technical Guide to its Acute and Chronic Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133067#acute-and-chronic-toxicity-data-for-demeton-s-methyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com